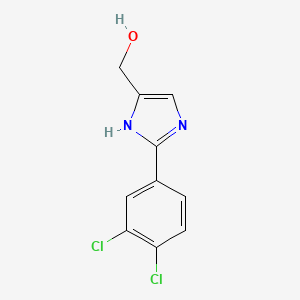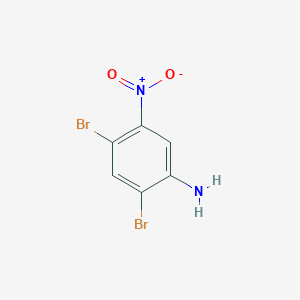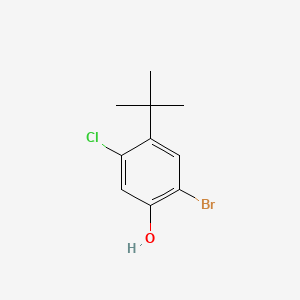
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a trifluoroacetimidoyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with trifluoroacetic acid and thionyl chloride. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux conditions
Catalysts: None required, but sometimes a base like triethylamine is used to neutralize the by-products
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include:
Large-scale reactors: To handle the increased volume of reactants
Continuous flow systems: To improve efficiency and yield
Purification: Using techniques like recrystallization or chromatography to ensure high purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by various nucleophiles.
Oxidation and reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution products: Depending on the nucleophile used, various substituted pyridines.
Oxidation products: Pyridine N-oxides.
Reduction products: Reduced pyridine derivatives.
Coupling products: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetimidoyl chloride group is highly reactive, allowing for the formation of various derivatives. The bromine atom on the pyridine ring facilitates cross-coupling reactions, enabling the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Bromo-2-pyridyl)thiourea
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 2-(5-Bromo-2-pyridyl)azo-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol
Uniqueness
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of chemical and pharmaceutical products.
Eigenschaften
Molekularformel |
C7H3BrClF3N2 |
|---|---|
Molekulargewicht |
287.46 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C7H3BrClF3N2/c8-4-1-2-5(13-3-4)14-6(9)7(10,11)12/h1-3H |
InChI-Schlüssel |
PNHZITGLVMZVAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)



![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)



![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)
![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)




